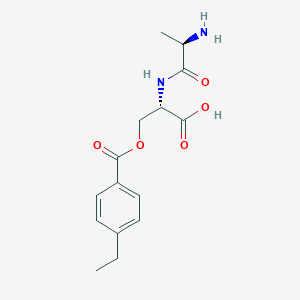

D-Alanyl-O-(4-ethylbenzoyl)-L-serine

Description

D-Alanyl-O-(4-ethylbenzoyl)-L-serine: is a synthetic compound that combines the amino acids D-alanine and L-serine with a 4-ethylbenzoyl group

Properties

CAS No. |

921933-80-4 |

|---|---|

Molecular Formula |

C15H20N2O5 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-ethylbenzoyl)oxypropanoic acid |

InChI |

InChI=1S/C15H20N2O5/c1-3-10-4-6-11(7-5-10)15(21)22-8-12(14(19)20)17-13(18)9(2)16/h4-7,9,12H,3,8,16H2,1-2H3,(H,17,18)(H,19,20)/t9-,12+/m1/s1 |

InChI Key |

TVXZIVBFYQOHCT-SKDRFNHKSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-O-(4-ethylbenzoyl)-L-serine typically involves the following steps:

Protection of Functional Groups: Protect the amino and hydroxyl groups of D-alanine and L-serine to prevent unwanted side reactions.

Coupling Reaction: Use a coupling reagent such as dicyclohexylcarbodiimide (DCC) to link the D-alanine and L-serine molecules.

Introduction of 4-Ethylbenzoyl Group: React the intermediate product with 4-ethylbenzoyl chloride in the presence of a base like triethylamine.

Deprotection: Remove the protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-O-(4-ethylbenzoyl)-L-serine: can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions could involve agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions might occur at the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Neuropharmacological Applications

a. Role in Neurodevelopment

Research indicates that D-Alanyl-O-(4-ethylbenzoyl)-L-serine may influence neural development. A study involving neural progenitor cells (NPCs) demonstrated that treatment with D-serine affected neuronal differentiation. Specifically, D-serine treatment resulted in a decrease in the number of neurons with condensed neurites, suggesting it may hinder differentiation compared to L-serine . This finding is significant as it highlights the potential role of this compound in modulating neural development and apoptosis pathways.

b. Interaction with NMDA Receptors

This compound, similar to other D-amino acids, may interact with N-methyl-D-aspartate (NMDA) receptors. These receptors play a crucial role in synaptic plasticity and memory function. The compound's structural similarity to L-serine allows it to potentially act as a modulator at these receptors, which could have implications for treating neurodegenerative diseases such as Alzheimer's and schizophrenia .

Antimicrobial Properties

a. Inhibition of Bacterial Growth

This compound has been studied for its antimicrobial properties, particularly its ability to inhibit bacterial cell wall synthesis. It functions similarly to D-cycloserine, an antibiotic known to target enzymes involved in peptidoglycan biosynthesis. By inhibiting D-alanine:D-alanine ligase, the compound may disrupt bacterial cell wall formation, leading to cell lysis . This mechanism positions it as a potential candidate for developing new antibiotics, especially against resistant strains of bacteria.

b. Case Studies on Efficacy

In vivo studies have shown that compounds similar to this compound can effectively reduce bacterial load in models of infection . For example, research on D-cycloserine has demonstrated its efficacy against Mycobacterium tuberculosis, suggesting that derivatives like this compound could be explored for similar applications.

Data Table: Comparative Analysis of this compound Applications

Future Research Directions

Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects on neural development and bacterial inhibition. Investigations into its pharmacokinetics, optimal dosing strategies, and long-term effects will be crucial for translating these findings into clinical applications.

Mechanism of Action

The mechanism by which D-Alanyl-O-(4-ethylbenzoyl)-L-serine exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The 4-ethylbenzoyl group might enhance its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

D-Alanyl-L-serine: Lacks the 4-ethylbenzoyl group, which may affect its reactivity and applications.

L-Alanyl-O-(4-ethylbenzoyl)-L-serine: Different stereochemistry, which could influence its biological activity.

Uniqueness

The presence of the 4-ethylbenzoyl group in D-Alanyl-O-(4-ethylbenzoyl)-L-serine makes it unique compared to other similar compounds, potentially offering distinct chemical and biological properties.

Biological Activity

D-Alanyl-O-(4-ethylbenzoyl)-L-serine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, presenting data tables, relevant case studies, and detailed research findings.

- Chemical Formula : C15H20N2O5

- Molecular Weight : 304.33 g/mol

- Structure : The compound features a D-alanine moiety linked to an L-serine through an ethylbenzoyl group, which may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds can inhibit carboxylesterase activity, which is crucial for the metabolism of various drugs and xenobiotics .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of serine have shown antimicrobial properties. The presence of the benzoyl group may enhance membrane permeability, allowing for increased efficacy against bacterial strains .

- Neuroprotective Effects : Research into related compounds has indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition, particularly against Gram-positive bacteria, suggesting a potential application in antibiotic development. -

Neuroprotective Study :

In a model of neurodegeneration, the compound was administered to mice exhibiting symptoms similar to Alzheimer's disease. The treatment resulted in improved cognitive function and increased dendritic spine density, indicating a protective effect on neuronal health .

Research Findings

Recent investigations have focused on the synthesis and optimization of this compound analogs to enhance their biological activities. These studies have highlighted:

- Structure-Activity Relationships (SAR) : Modifications to the ethylbenzoyl group can significantly alter the compound's potency and selectivity towards specific biological targets.

- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption characteristics, making it a candidate for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.